5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate
CAS No.: 2803845-83-0
Cat. No.: VC11631874
Molecular Formula: C13H16N2O5S
Molecular Weight: 312.34 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2803845-83-0 |
|---|---|
| Molecular Formula | C13H16N2O5S |
| Molecular Weight | 312.34 g/mol |
| IUPAC Name | 5-O-tert-butyl 2-O-methyl 7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate |
| Standard InChI | InChI=1S/C13H16N2O5S/c1-13(2,3)20-12(18)15-5-7-9(8(16)6-15)21-10(14-7)11(17)19-4/h5-6H2,1-4H3 |
| Standard InChI Key | UWOHUUBXDSJKLW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)C(=O)OC |
Introduction
5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H- thiazolo[4,5-c]pyridine-2,5-dicarboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure that combines thiazole and pyridine rings, incorporating nitrogen and sulfur atoms. This compound is of interest in medicinal chemistry due to its potential biological activities.
Molecular Formula and Weight
Synonyms and Identifiers
Synthesis Methods
The synthesis of 5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H- thiazolo[4,5-c]pyridine-2,5-dicarboxylate typically involves multi-step chemical reactions. Common methods include the use of specific reagents such as phosphorus oxychloride or sulfuric acid to facilitate the reaction. Temperature control and reaction time are crucial for optimizing the yield of the compound.
Biological Activities and Applications
This compound is of interest in medicinal chemistry due to its potential biological activities. The thiazole and pyridine moieties are known to contribute to various pharmacological effects, making it a subject for further research in drug development. Data from bioassays can provide insights into its efficacy against target proteins or pathways.
Research Findings and Future Directions
Research on 5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H- thiazolo[4,5-c]pyridine-2,5-dicarboxylate is ongoing, with a focus on its synthesis, biological activities, and potential applications. Further studies are needed to fully explore its pharmacological effects and to optimize its synthesis for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume